cis-1,2-Diphenylcyclopropane

Coordination Chemistry Chelating Ligand Design X-ray Crystallography

cis-1,2-Diphenylcyclopropane (CAS 1138-48-3) is a strained cyclopropane derivative bearing two phenyl substituents in a cis configuration on adjacent ring carbons, with molecular formula C₁₅H₁₄ and molecular weight 194.27 g/mol. The compound is achiral in its ground state and serves as a prototypical substrate for fundamental studies in stereochemistry, photoinduced electron transfer, and asymmetric induction.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 1138-48-3
Cat. No. B073508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Diphenylcyclopropane
CAS1138-48-3
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+
InChIKeyZSIYTDQNAOYUNE-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Diphenylcyclopropane (CAS 1138-48-3): An Achiral Strained Scaffold for Photochirogenesis, Coordination Chemistry, and Isomer-Specific Reactivity Studies


cis-1,2-Diphenylcyclopropane (CAS 1138-48-3) is a strained cyclopropane derivative bearing two phenyl substituents in a cis configuration on adjacent ring carbons, with molecular formula C₁₅H₁₄ and molecular weight 194.27 g/mol [1]. The compound is achiral in its ground state and serves as a prototypical substrate for fundamental studies in stereochemistry, photoinduced electron transfer, and asymmetric induction [2]. Its well-defined crystal structure—orthorhombic, space group P2₁2₁2₁, with unit cell parameters a = 5.823(1), b = 11.962(2), c = 15.727(3) Å, Z = 4—has been determined by single-crystal X-ray diffraction, confirming the geometry required for its design as a bis(arene) chelating ligand for metals in s² electron configurations [3].

Why a Cis-Specific Cyclopropane Scaffold Cannot Be Replaced by the Trans Isomer or 2,3-Diphenylcyclopropane Analogs


Substituting cis-1,2-diphenylcyclopropane with its trans isomer (CAS 1138-47-2) or with 2,3-diphenylcyclopropane derivatives fundamentally alters experimental outcomes because these compounds differ in ground-state geometry, electronic structure, and photophysical behavior. The cis isomer crystallizes in an orthorhombic P2₁2₁2₁ space group with the two phenyl rings oriented to enable sandwich-type cation binding, whereas the trans isomer adopts C₂ symmetry with distinct phenyl ring orientations that preclude such chelation [1]. Electrochemically, the cis isomer exhibits a measurably different oxidation potential from the trans isomer, as determined by three independent techniques [2]. Photochemically, cis-1,2-diphenylcyclopropane has a triplet energy of approximately 311 kJ mol⁻¹ and undergoes adiabatic photoisomerization without intersystem crossing upon direct excitation—behavior that contrasts sharply with 2,3-diphenylcyclopropane-1-carboxylic acid derivatives [3]. These differences are not incremental; they determine whether a given experiment yields stereoisomerization, ring-opening, chelate formation, or no reaction at all.

cis-1,2-Diphenylcyclopropane: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Crystal Structure Geometry Dictates Chelating Bis(arene) Capability: cis-1,2-Diphenylcyclopropane vs. trans Isomer

The orthorhombic crystal structure of cis-1,2-diphenylcyclopropane (space group P2₁2₁2₁, a = 5.823(1), b = 11.962(2), c = 15.727(3) Å, Z = 4) places the two phenyl rings in a geometric arrangement specifically suited for sandwich-type chelation of metal ions with s² electron configuration, such as Ga(I) [1]. In contrast, the trans isomer crystallizes with C₂ molecular symmetry, orienting its phenyl rings in a divergent geometry that cannot support the same intramolecular bis(arene) binding mode [2]. This structural difference is not merely descriptive—it determines whether metal coordination occurs at all. ⁷¹Ga-NMR data confirmed complex formation between cis-1,2-diphenylcyclopropane and Ga[GaX₄] (X = Cl, Br) in benzene solution, whereas no analogous chelate could be isolated or detected for the trans isomer under comparable conditions [1].

Coordination Chemistry Chelating Ligand Design X-ray Crystallography

Oxidation Potential Quantified by Three Independent Techniques: cis vs. trans-1,2-Diphenylcyclopropane

The oxidation potentials of cis- and trans-1,2-diphenylcyclopropane were determined by cyclic voltammetry, charge-transfer absorption spectroscopy (with tetracyanoethylene), and photoelectron spectroscopy, with agreement within 0.15 V across all three methods [1]. The cis isomer exhibits a higher oxidation potential than the trans isomer, consistent with the initial formation of a phenyl radical cation with the three-membered ring intact, where stereochemistry influences the energetics of electron removal [1]. This quantitative difference has direct consequences for photoinduced electron transfer (PET) experiments: cis-1,2-diphenylcyclopropane generates radical ion pairs that undergo back electron transfer in both singlet and triplet multiplicity, with the cis isomer radical cation (cis-1˙⁺) accessing an additional reaction pathway not available to the trans isomer [2].

Electrochemistry Photoinduced Electron Transfer Cyclic Voltammetry

Triplet Energy and Adiabatic Photoisomerization Pathway: cis-1,2-Diphenylcyclopropane vs. 2,3-Diphenylcyclopropane Derivatives

Contrary to earlier assumptions, cis-1,2-diphenylcyclopropane and its derivatives possess a triplet energy of approximately 311 kJ mol⁻¹ and do not undergo intersystem crossing upon direct excitation [1]. Instead, these compounds undergo the less common adiabatic photoisomerization pathway to the corresponding trans isomers, with emission observable from excited 1,3-diradical intermediates [1]. The thermal isomerization activation energy for cis-1,2-diphenylcyclopropane is 140 kJ mol⁻¹, with emission at 238 kJ mol⁻¹, allowing estimation of the diradical intermediate energy [2]. In contrast, 2,3-diphenylcyclopropane-1-carboxylic acid derivatives exhibit fundamentally different photophysical behavior, necessitating distinct experimental design [1]. Under confined conditions (octa acid capsules or Y-zeolites), the photostationary state isomer distribution of cis-1,2-diphenylcyclopropane is dramatically altered compared to isotropic solution [3].

Photochemistry Triplet Energy Transfer Asymmetric Induction

Peroxymercuration Regioselectivity and Direct 1,2-Dioxolane Formation: cis vs. trans Divergence

The peroxymercuration of cis-1,2-diphenylcyclopropane proceeds with distinct regioselectivity and product distribution compared to the trans isomer, including direct 1,2-dioxolane formation via rearrangement pathways [1]. The stereochemistry of the cyclopropane ring governs the accessibility of the mercurated hydroperoxide intermediate and its subsequent fragmentation or cyclization fate. While both cis and trans isomers react with mercuric acetate and aqueous hydrogen peroxide to yield β- and γ-mercurated hydroperoxides, the cis isomer's geometric constraints favor rearrangement pathways that lead to 1,2-dioxolane products not observed to the same extent from the trans isomer [1].

Organometallic Synthesis Peroxide Chemistry Regioselective Functionalization

Supramolecular Photostationary State Control: cis Starting Material Is Essential for Stereoselective Isomerization in Confined Media

When cis-1,2-diphenylcyclopropane is encapsulated within octa acid (OA) capsules or included within cation-exchanged Y-zeolites, the photostationary state isomer distribution is dramatically shifted toward a single isomer, in contrast to the mixture obtained in isotropic solution [1]. In OA capsules, photoisomerization proceeds with high selectivity, predominantly forming one isomer, whereas irradiation in isotropic solution yields a mixture of isomers [1]. Alkali ion-exchanged Y-zeolites significantly enhance asymmetric induction, with cations binding to the two phenyl rings in a sandwich-type arrangement that prevents cis-to-trans isomerization in the parent 1,2-diphenylcyclopropane [2]. The photostationary state for 1,2-diphenylcyclopropane derivatives bearing p-acetylphenyl groups reaches a 45:55 cis:trans ratio under direct irradiation [3], but confinement within supramolecular hosts fundamentally alters this distribution.

Supramolecular Photochemistry Zeolite Confinement Stereoselective Synthesis

Electron-Transfer Stereoisomerization with Na/K Alloy: cis and trans Isomers Yield Divergent Product Distributions

Reaction of cis-1,2-diphenylcyclopropane with Na/K alloy leads to stereoisomerization and, after protonation, to the formation of 1,3-diphenylpropane and 1,3-diphenylpropene—the latter not being formed by simple H-migration [1]. The racemization rate of trans-(−)-1,2-diphenylcyclopropane has been observed to be greater than that of trans→cis isomerization, supporting a trimethylene diradical intermediate mechanism [2]. Critically, the cis and trans isomers produce different ratios of ring-opened vs. isomerized products under identical electron-transfer conditions, reflecting the stereoelectronic influence of the starting geometry on the radical anion intermediate fate [1].

Electron Transfer Alkali Metal Reduction Ring-Opening Mechanisms

cis-1,2-Diphenylcyclopropane: Evidence-Backed Procurement Scenarios for Research and Industrial Laboratories


Chelating Bis(arene) Ligand Synthesis for Low-Oxidation-State Metal Coordination

cis-1,2-Diphenylcyclopropane is uniquely suited for the design of bis(arene) chelating ligands targeting metals in s² electron configurations. The orthorhombic crystal structure (P2₁2₁2₁) and the orientation of the two phenyl rings enable sandwich-type metal coordination, as demonstrated by ⁷¹Ga-NMR evidence of Ga(I) complex formation with cis-1,2-diphenylcyclopropane and Ga[GaX₄] (X = Cl, Br) in benzene [1]. The trans isomer cannot support this chelation geometry and is unsuitable for this application. Procurement of the cis isomer is mandatory for any research program pursuing chelating bis(arene) architectures.

Photochirogenesis and Asymmetric Induction Benchmark Studies

As the most extensively characterized achiral cyclopropane substrate for enantioselective photoisomerization, cis-1,2-diphenylcyclopropane serves as the benchmark for evaluating new chiral sensitizers, confined media, and asymmetric induction methodologies. Its triplet energy (~311 kJ mol⁻¹), adiabatic photoisomerization pathway, and thermal activation barrier (140 kJ mol⁻¹) are quantitatively established [2], [3]. Y-zeolite-mediated asymmetric induction using this substrate achieves enantiomeric excesses of up to 80% de with chiral esters, amides, and salts [4]. The cis isomer is the required starting material because cation-binding sandwich geometry in zeolites—which prevents cis→trans isomerization—is only accessible from the cis configuration [5].

Electron-Transfer Mechanism Investigation and Radical Ion Pair Chemistry

The well-characterized oxidation potential of cis-1,2-diphenylcyclopropane (determined by three independent techniques with ≤0.15 V agreement) makes it a reliable electron donor for systematic PET studies [6]. The cis-specific radical cation (cis-1˙⁺) accesses reaction pathways not available to the trans isomer radical cation, enabling isomer-dependent investigation of back electron transfer in singlet vs. triplet radical ion pairs [7]. Additionally, Na/K alloy reduction of the cis isomer yields a characteristic product distribution (1,3-diphenylpropane and 1,3-diphenylpropene) distinct from that obtained with the trans isomer, providing a stereochemical probe for cyclopropane radical anion mechanisms [8].

Regioselective Peroxymercuration for Peroxide-Functionalized Building Blocks

The peroxymercuration of cis-1,2-diphenylcyclopropane proceeds with stereochemically controlled regioselectivity, enabling direct 1,2-dioxolane formation that is not accessible to the same extent from the trans isomer [9]. This reaction provides a route to cyclic peroxide intermediates and, upon demercuration, to stereodefined diol derivatives. Synthetic groups pursuing peroxide natural product analogs or oxidative functionalization cascades benefit from the predictable regiochemical outcome guaranteed by the cis geometry.

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